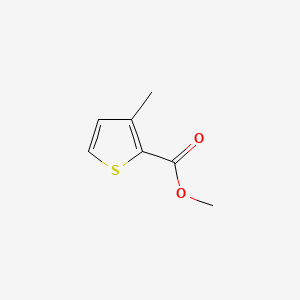

Methyl 3-methylthiophene-2-carboxylate

Description

Overview of Methyl 3-methylthiophene-2-carboxylate as a Thiophene (B33073) Derivative

This compound is an organic compound featuring a thiophene ring substituted with a methyl group at the 3-position and a methyl carboxylate group at the 2-position. As a thiophene derivative, it belongs to a class of heterocyclic compounds that are integral to various areas of chemistry. chemimpex.com Its molecular structure lends it to a range of chemical transformations, making it a valuable building block in organic synthesis. chemimpex.com

Below are the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₈O₂S |

| Molar Mass | 156.2 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 216-217 °C |

| Density | 1.173-1.19 g/cm³ |

| Refractive Index (n20D) | 1.54 |

Note: Some properties are predicted values.

Significance of Thiophene Ring Systems in Chemical Science

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in chemical science, particularly in medicinal chemistry and materials science. rroij.com Its structural similarity to the benzene (B151609) ring allows it to act as a bioisostere, meaning it can be substituted for a benzene ring in biologically active molecules to modulate their properties. derpharmachemica.com Thiophene derivatives are known to exhibit a wide array of biological activities and are key components in numerous pharmaceuticals. ganeshremedies.com The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for the binding of a molecule to its biological target.

Role of this compound in Synthetic Pathways

This compound serves as a versatile intermediate in a variety of synthetic pathways. chemimpex.com Its functional groups, the methyl ester and the methyl-substituted thiophene ring, provide reactive sites for further chemical modifications. It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com For instance, it can be a precursor for the synthesis of thieno[3,2-c]pyridine (B143518) derivatives, which are of interest in medicinal chemistry. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. sigmaaldrich.com Furthermore, the thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents. One specific application of a related compound, methyl 3-amino-4-methylthiophene-2-carboxylate, is in the manufacturing of the local anesthetic, Articaine. ganeshremedies.com

Historical Context of Research on Methyl Thiophene Carboxylates

The study of thiophene and its derivatives dates back to the late 19th century. The Paal-Knorr thiophene synthesis, first reported in the 1880s, provided an early method for the synthesis of the thiophene ring from 1,4-dicarbonyl compounds. pharmaguideline.com Over the years, numerous other methods for the synthesis of thiophenes have been developed, including the Gewald aminothiophene synthesis. pharmaguideline.com

Research into the functionalization of the thiophene ring, including the introduction of carboxyl groups and their subsequent esterification, has been an active area of investigation. Early methods for the preparation of thiophene-2-carboxylic acid esters involved the reaction of 2-thienylmagnesium chloride with chloroformic acid esters. researchgate.net A report from 1938 detailed the preparation of the acid precursor of a halogenated 2-thiophenecarboxylic acid derivative from this compound via aqueous bromination followed by hydrolysis of the methyl ester. beilstein-journals.org The development of new catalytic systems, such as those involving vanadium, iron, and molybdenum, has provided more efficient routes to thiophenecarboxylic acid esters. researchgate.net These historical advancements have paved the way for the widespread availability and use of methyl thiophene carboxylates, including this compound, in modern organic synthesis.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWROFVPMUPMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342325 | |

| Record name | methyl 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81452-54-2 | |

| Record name | methyl 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Methyl 3 Methylthiophene 2 Carboxylate and Its Analogs

Established Synthetic Routes to Methyl 3-methylthiophene-2-carboxylate

Established synthetic routes to this compound and its analogs often rely on the construction of the thiophene (B33073) ring followed by or concurrent with the introduction of the desired substituents. These methods have been refined over the years to provide reliable access to these compounds.

A notable synthetic route provides access to an analog of the target molecule, methyl 3-amino-4-methylthiophene-2-carboxylate, starting from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. prepchem.comchemicalbook.com This process involves a cyclization and aromatization sequence. The reaction is typically carried out by treating the 3-oxotetrahydrothiophene precursor with hydroxylamine (B1172632) hydrochloride in a suitable solvent such as acetonitrile. prepchem.com The mixture is heated to reflux, leading to the formation of the 3-aminothiophene derivative. rsc.org

In a typical procedure, 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene is dissolved in acetonitrile, and hydroxylamine hydrochloride is added. The mixture is then refluxed for several hours. prepchem.com After cooling, the product is isolated through a workup procedure that involves precipitation, filtration, and extraction. prepchem.com This method provides a viable pathway to 3-amino substituted analogs of this compound.

A specific example of this synthesis involves dissolving 87 g of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide. To this solution, anhydrous ferric chloride and cyanuric chloride are added, followed by hydroxylamine hydrochloride. The reaction is maintained at a temperature of 70-90°C for 4 hours. The resulting product, methyl 3-amino-4-methyl-2-thiophenecarboxylate, is obtained in high yield after solvent evaporation and subsequent workup with ammonia (B1221849) water. chemicalbook.com

The conversion of 3-methylthiophene-2-carboxylic acid to its corresponding methyl ester, this compound, is a straightforward and commonly employed transformation. While direct literature detailing this specific esterification is not extensively available, the process falls under the well-established category of Fischer esterification. This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, and heating the mixture to drive the equilibrium towards the ester product.

The starting material, 3-methylthiophene-2-carboxylic acid, is commercially available and can also be synthesized through various methods, including the reaction of 3-methyl-2-thienylmagnesium halides with carbon dioxide. beilstein-journals.org The subsequent esterification provides a direct route to the target compound. The reverse reaction, the hydrolysis of this compound to yield 3-methylthiophene-2-carboxylic acid, has been reported as a step in the synthesis of other derivatives. beilstein-journals.org

The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, is a powerful tool in the synthesis of cyclic compounds. jk-sci.comsynarchive.com A modification of this reaction, the dehydration-type Ti-Dieckmann condensation, has been utilized for the regioselective synthesis of trisubstituted thiophene derivatives. This method offers a novel approach to constructing the thiophene ring with control over the substituent placement. researchgate.net

In this synthetic strategy, allenyl esters undergo a tandem thia-Michael addition/Dieckmann condensation with a thiol, such as methyl mercaptoacetate, in the presence of a base. The choice of reaction conditions, specifically the base and additives, can influence the regioselectivity of the cyclization, leading to different isomers of the trisubstituted thiophene product. researchgate.net For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can favor the formation of 2,3,5-trisubstituted thiophenes, while employing magnesium bromide and triethylamine (B128534) can lead to the selective synthesis of 2,3,4-trisubstituted thiophenes. researchgate.net This methodology provides a versatile route to various substituted thiophene esters, which can be precursors or analogs of this compound.

Advanced Synthetic Strategies and Novel Approaches

In recent years, advanced synthetic strategies, particularly those involving transition metal catalysis, have emerged as powerful tools for the functionalization of thiophene rings. These methods offer high efficiency, selectivity, and functional group tolerance, providing novel pathways to this compound and its derivatives.

Palladium-catalyzed direct C-H arylation has become a prominent method for the synthesis of aryl-substituted thiophenes. This approach avoids the pre-functionalization of the thiophene ring with organometallic reagents, making it a more atom-economical and environmentally friendly process. nih.gov The direct arylation of 3-substituted thiophenes, such as this compound, with aryl bromides allows for the introduction of an aryl group at either the C2 or C5 position of the thiophene ring. nih.govresearchgate.net

The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), a base, and a suitable solvent. nih.gov The choice of these components is crucial for achieving high yields and controlling the regioselectivity of the arylation.

Controlling the regioselectivity of the direct arylation of 3-substituted thiophenes is a significant challenge due to the comparable reactivity of the C2 and C5 positions. nih.gov However, several strategies have been developed to achieve selective arylation at either position.

The regioselectivity can be influenced by the nature of the substituent at the 3-position, the electronic and steric properties of the aryl bromide, and the reaction conditions, including the catalyst, ligand, base, and solvent. nih.govresearchgate.net For instance, the use of a bulky aryl bromide, such as 2-bromo-1,3-dichlorobenzene, has been shown to favor arylation at the less sterically hindered C5 position of 3-substituted thiophenes. nih.gov In one study, the reaction of 3-methylthiophene (B123197) with tert-butyl 2-bromobenzoate (B1222928) in the presence of Pd(OAc)₂ and KOAc in DMA resulted in poor regioselectivity, with a mixture of C2 and C5 arylated products. nih.gov

Another approach to control regioselectivity is the use of a blocking group at the C2 position. A bromo-substituent at the C2 position can direct the arylation to the C5 position. d-nb.info Following the C5-arylation, the bromo group at C2 can then be used for further functionalization, allowing for the synthesis of 2,5-diarylthiophenes with different aryl groups. d-nb.info

The choice of catalyst and ligand system also plays a critical role in determining the regioselectivity. For example, the arylation of methyl 3-thiophenecarboxylate with a palladium catalyst can be directed to the C2 position using Pd(PPh₃)₄ in toluene, while using Pd₂(dba)₃ in NMP can lead to a mixture of C2 and C5 arylated products. nih.gov

The table below summarizes the effect of different reaction conditions on the regioselectivity of the palladium-catalyzed direct arylation of 3-substituted thiophenes.

| 3-Substituted Thiophene | Aryl Bromide | Catalyst System | Base | Solvent | Major Product | Reference |

| 3-Methylthiophene | tert-Butyl 2-bromobenzoate | Pd(OAc)₂ | KOAc | DMA | Mixture of C2 and C5 | nih.gov |

| Ethyl thiophene-3-carboxylate | 2-Bromo-1,3-dichlorobenzene | Pd(OAc)₂ | KOAc | DMA | C5-arylated | nih.gov |

| 3-Acetylthiophene | 2-Bromo-1,3-dichlorobenzene | Pd(OAc)₂ | KOAc | DMA | C5-arylated | nih.gov |

| Methyl 3-thiophenecarboxylate | Not specified | Pd(PPh₃)₄ | Not specified | Toluene | C2-arylated | nih.gov |

| Methyl 3-thiophenecarboxylate | Not specified | Pd₂(dba)₃ | Not specified | NMP | Mixture of C2 and C5 | nih.gov |

| 2-Bromo-3-methylthiophene | Electron-deficient aryl bromides | Pd(OAc)₂ | KOAc | DMA | C5-arylated | d-nb.info |

These advanced synthetic strategies provide powerful tools for the selective synthesis of a wide range of derivatives of this compound, opening up new avenues for the development of novel materials and therapeutic agents.

Palladium-Catalyzed Direct Arylation with Aryl Bromides

Catalytic Systems and Ligand Effects in Direct Arylation

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of aryl-substituted thiophenes. The success of this reaction, particularly in controlling regioselectivity, is highly dependent on the catalytic system, which typically comprises a palladium source and a specific ligand.

The choice of ligand is crucial for tuning the reactivity and selectivity of the palladium catalyst. For instance, in the Pd-catalyzed C-H arylation of thiophenes, ligands can dictate whether the arylation occurs at the α (C2 or C5) or β (C3 or C4) position. Computational studies have shown that different mechanistic pathways can be favored depending on the ligand's structure. nih.gov

2,2'-bipyridyl ligands have been shown to favor a metalation/deprotonation pathway, which generally leads to α-selective arylation. nih.gov

Bulky, electron-poor phosphine (B1218219) ligands , such as P[OCH(CF₃)₂]₃, can promote a Heck-type arylation mechanism, resulting in β-selective product formation. This is attributed to the ligand's ability to stabilize the Heck-type transition state, potentially through hydrogen bonding. nih.gov

The general catalytic system for direct arylation often involves a palladium(II) salt, like palladium acetate (Pd(OAc)₂), a base, and a suitable solvent. acs.orgacs.org For 3-substituted thiophenes, arylation typically occurs at the more reactive C2 position. However, regioselectivity can be influenced by steric hindrance on the aryl halide coupling partner. The use of sterically congested aryl bromides can direct the arylation to the less hindered C5 position of the thiophene ring. nih.gov

Table 1: Ligand Effects on Regioselectivity in Thiophene Direct Arylation

| Ligand Type | Favored Position | Proposed Mechanism | Reference |

|---|---|---|---|

| 2,2'-bipyridyl | α-position (C5) | Metalation/Deprotonation | nih.gov |

| P[OCH(CF₃)₂]₃ | β-position (C4) | Heck-type Arylation | nih.gov |

| PPh₃, PCy₃ | α-position (C5) | Metalation/Deprotonation | nih.gov |

Inhibition of Amination Reactions in Direct Arylation

When performing direct arylation on substrates containing free amino groups, such as methyl 3-amino-4-methylthiophene-2-carboxylate, a common side reaction is the palladium-catalyzed N-arylation (amination). thieme-connect.comresearchgate.net This competing reaction can significantly reduce the yield of the desired C-H arylated product.

Research has demonstrated that the choice of base is critical to suppress the amination pathway. While stronger bases might be expected to facilitate C-H activation, they can also promote N-arylation. The use of potassium acetate (KOAc) as the base has been identified as a key condition to inhibit the amination reaction and selectively promote direct arylation. thieme-connect.comresearchgate.net This selectivity is consistent with a concerted metalation-deprotonation (CMD) mechanism for the C-H activation step, which is favored by the milder basicity of KOAc. researchgate.net This approach allows for the direct arylation of heteroaromatics bearing unprotected amino groups, avoiding the need for protection/deprotection steps and leading to a more efficient and "greener" synthetic process. researchgate.net

Cross-Coupling Reactions for Thienyl Ketones

Thienyl ketones are important structural motifs found in many biologically active molecules. tandfonline.comresearchgate.net Palladium-catalyzed cross-coupling reactions provide a versatile and efficient means to synthesize these compounds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. A specific application of this reaction involves the coupling of acyl chlorides with aryl- or heteroaryl-boronic acids to form ketones. This method serves as a powerful alternative to traditional methods like Friedel-Crafts acylation. organic-chemistry.org

A protocol for the synthesis of a variety of thienyl ketones has been developed specifically through the palladium-catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with a range of aryl and heteroaryl boronic acids. tandfonline.com This reaction proceeds under mild conditions, typically using a Pd(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like cesium carbonate (Cs₂CO₃) at moderate temperatures. tandfonline.com The method demonstrates good functional group tolerance, allowing for the synthesis of a diverse library of thienyl ketones in good to excellent yields. tandfonline.comresearchgate.netnsf.gov

Table 2: Synthesis of Thienyl Ketones via Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | (3-methylthiophen-2-yl)(phenyl)methanone | 91 |

| 2 | o-tolylboronic acid | (3-methylthiophen-2-yl)(o-tolyl)methanone | 85 |

| 3 | 4-methoxyphenylboronic acid | (4-methoxyphenyl)(3-methylthiophen-2-yl)methanone | 89 |

| 4 | 4-(tert-butyl)phenylboronic acid | (4-(tert-butyl)phenyl)(3-methylthiophen-2-yl)methanone | 82 |

Data sourced from a study on the cross-coupling of 3-methylthiophene-2-carbonyl chloride. tandfonline.com

Derivatization from 3-Amino-4-methylthiophene-2-carboxylate

Methyl 3-amino-4-methylthiophene-2-carboxylate serves as a versatile starting material for the synthesis of more complex derivatives, leveraging the reactivity of its amino and ester functional groups. scielo.brscielo.br

A prominent derivatization pathway involves the conversion of the ester group into a carbohydrazide, which can then be used to form acylcarbohydrazone derivatives. This class of compounds is recognized as a privileged structure in medicinal chemistry. scielo.brscielo.brresearchgate.net

The synthesis begins with the hydrazinolysis of methyl 3-amino-4-methylthiophene-2-carboxylate. This is typically achieved by refluxing the starting ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. scielo.brscielo.br The resulting key intermediate, 3-amino-4-methylthiophene-2-carbohydrazide, is then condensed with a variety of functionalized aldehydes. scielo.brscielo.brresearchgate.net This condensation is usually performed under acidic catalysis at room temperature, leading to the formation of the target N-acylhydrazone derivatives in good yields. scielo.brscielo.br This divergent synthetic approach allows for the creation of a large library of compounds from a common intermediate. scielo.brscielo.br

Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures (scaffolds) that maintain or improve biological activity while offering better drug-like properties or moving into new intellectual property space. nih.govnih.gov This involves replacing the central framework of a known active compound with a structurally distinct scaffold. nih.govnih.gov

Scale-Up Considerations in Synthesis

Transitioning the synthesis of this compound and its analogs from laboratory benchtop to a commercially viable, multi-kilogram scale introduces a distinct set of challenges that prioritize cost, efficiency, safety, and robustness over the novelty of a synthetic route. beilstein-journals.orgbeilstein-journals.org The primary goal is to develop a process that is not only high-yielding but also economical and practical for industrial production. google.com

Developing a viable manufacturing route often involves exploring multiple synthetic pathways to identify the most efficient and scalable option. For the synthesis of key intermediates like 4-bromo-3-methyl-2-thiopheneacid chloride, investigations have focused on multi-step sequences starting from 3-methylthiophene. beilstein-journals.org These routes can involve strategic bromination and debromination steps to achieve the desired substitution pattern. beilstein-journals.orgbeilstein-journals.org The introduction of the carboxylate functionality at a large scale is a critical step, with primary methods being Grignard metallation followed by carbonation with carbon dioxide, or a palladium-catalyzed carbonylation under CO pressure. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Each method has its own scale-up considerations regarding reagent handling, pressure equipment, and catalyst cost and removal.

Modern manufacturing strategies are also being explored to enhance safety and efficiency. Continuous flow-based protocols, for example, offer a promising alternative to traditional batch processing for the synthesis of thiophene-2-carboxylates. researchgate.net Flow chemistry can provide superior control over reaction temperature, mixing, and reaction time, which is particularly advantageous for managing highly exothermic reactions or unstable intermediates, thereby enabling safer and more consistent production on a large scale.

The table below summarizes key findings from research focused on developing scalable manufacturing routes for important thiophene-based building blocks.

| Target Intermediate | Starting Material | Key Transformation | Scale | Key Finding/Purpose | Reference |

|---|---|---|---|---|---|

| 4-bromo-3-methyl-2-thiophenecarbonyl chloride | 3-Methylthiophene | One-pot bromination/debromination to 2,4-dibromo-3-methylthiophene, followed by Grignard reaction and carbonation. | Multi-Kg | Development of a commercially viable process for a key insecticide intermediate. | beilstein-journals.org |

| 3,4,5-trichloro-2-thiophenenitrile | 2-Thiophenecarbonitrile | Vapor phase chlorination with chlorine gas at 500°C. | Multi-kilogram | Achieved a 69% distilled yield in a process demonstrated at a significant laboratory scale. | beilstein-journals.orgresearchgate.net |

| 3-methyl-2-thiophenecarboxylic acid | 2-Chloro-3-methylthiophene | Grignard reagent formation in the presence of an alkyl halide, followed by reaction with carbon dioxide. | Industrial | Addresses the challenge of poor Grignard reagent conversion from an inexpensive starting material, improving industrial feasibility. | google.com |

| Thiophene-2-carboxylates | Ketal-functionalized β-nitroacrylates and thioacetic acid | Conjugate addition, elimination of nitrous acid, and cyclization-aromatization. | Lab (Flow Protocol) | Demonstrates a continuous flow-based protocol, a key strategy for modern chemical manufacturing and scale-up. | researchgate.net |

Iii. Reactivity and Mechanistic Investigations of Methyl 3 Methylthiophene 2 Carboxylate

Electrophilic Aromatic Substitution Reactions

The thiophene (B33073) ring in methyl 3-methylthiophene-2-carboxylate is susceptible to electrophilic aromatic substitution. The directing effects of the methyl and methoxycarbonyl substituents play a crucial role in determining the position of substitution.

One notable example is the bromination of this compound. The preparation of a precursor to 4-bromo-3-methyl-2-thiophenecarboxylic acid has been achieved through the aqueous bromination of this compound, followed by hydrolysis of the ester. researchgate.net

Other common electrophilic aromatic substitution reactions, such as nitration and formylation, are also applicable to thiophene derivatives. For instance, the nitration of 3-methyl-benzo[b]thiophen-2-carboxylic acid has been shown to occur at various positions on the benzene (B151609) ring, and can even lead to the replacement of the carboxyl group with a nitro group under certain conditions. nih.gov The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent prepared from N,N-disubstituted formamides and an acid chloride like phosphorus oxychloride (POCl₃), is a well-established method for introducing a formyl group onto electron-rich aromatic compounds, including thiophenes. masterorganicchemistry.com

Nucleophilic Additions and Substitutions

The ester functionality in this compound is the primary site for nucleophilic attack. Strong nucleophiles, such as those found in organometallic reagents and metal hydrides, can react with the electrophilic carbonyl carbon.

For example, Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to add to the carbonyl group. Typically, with esters, this proceeds via a double addition mechanism, leading to the formation of a tertiary alcohol after an acidic workup. youtube.comsaskoer.ca The initial step involves a nucleophilic acyl substitution to form a ketone intermediate, which is then immediately attacked by a second equivalent of the organometallic reagent. youtube.com

Similarly, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. masterorganicchemistry.comlibretexts.orglibretexts.org This reduction also proceeds through an aldehyde intermediate which is further reduced in situ. libretexts.orglibretexts.org It's important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. quora.com

Hydrolysis and Ester Transformations

The ester group of this compound can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base. The rate of this hydrolysis is influenced by the substituents on the thiophene ring.

A study on the alkaline hydrolysis of various ortho-substituted methyl benzoates and methyl 3-substituted thiophene-2-carboxylates found that the 3-substituents in the thiophene esters significantly affect their susceptibility to hydrolysis. mdpi.com The electronic and steric properties of these substituents can either decrease the reactivity for electron-donating groups or have the opposite effect for electron-withdrawing groups. mdpi.com For comparison, methyl benzoate (B1203000) and unsubstituted methyl thiophene-2-carboxylate (B1233283) exhibit similar hydrolysis rates. mdpi.com

| Substituent at C3 | Second-Order Rate Constant (k) for Alkaline Hydrolysis (M⁻¹s⁻¹) |

| H | Similar to methyl benzoate |

| Amino | Decreased rate |

| Sulfamoyl | Increased rate |

Data compiled from a study on 3-substituted thiophene-2-carboxylates. mdpi.com

In addition to hydrolysis, the ester can undergo transesterification. This reaction involves the exchange of the methoxy (B1213986) group for another alkoxy group and can be catalyzed by either acid or base. organic-chemistry.org

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation and alkenylation of heteroaromatics like thiophene. In the context of 3-substituted thiophenes, the ester group can act as a directing or blocking group, influencing the regioselectivity of the C-H activation.

While direct studies on this compound are limited, research on the palladium-catalyzed direct arylation of the closely related methyl 3-amino-4-methylthiophene-2-carboxylate with various aryl bromides demonstrates the feasibility of such transformations. The use of potassium acetate (B1210297) as a base was found to be crucial in promoting the direct arylation while inhibiting competing amination reactions. scilit.com

| Aryl Bromide | Product Yield (%) |

| 4-Bromotoluene | 91 |

| 4-Bromoanisole | 88 |

| 4-Bromobenzonitrile | 95 |

| 4-(Trifluoromethyl)bromobenzene | 97 |

| 4-Bromonitrobenzene | 97 |

| 3-Bromobenzaldehyde | 96 |

| 3-Bromobenzonitrile | 94 |

| 3-(Trifluoromethyl)bromobenzene | 97 |

Table representing the yields of the palladium-catalyzed direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with various aryl bromides. scilit.com

The mechanism of palladium-catalyzed direct arylation of thiophenes is often described by a concerted metalation-deprotonation (CMD) pathway. In this mechanism, the C-H bond cleavage and the formation of the new C-metal bond occur in a single transition state. This process is typically facilitated by a carboxylate base, such as acetate, which assists in the deprotonation of the thiophene ring.

The CMD mechanism begins with the coordination of the thiophene C-H bond to a high-valent palladium(II) species. This is followed by a transition state where there is a concerted partial formation of the carbon-palladium bond and partial protonation of the carboxylate base. This pathway avoids the formation of a discrete metal-hydride intermediate. Computational and experimental studies have shown that the CMD pathway is often the lowest energy transition state for C-H activation in these systems.

Cyclization Reactions involving this compound

Derivatives of this compound can serve as precursors for the synthesis of fused heterocyclic systems, such as thieno[2,3-c]pyridines. These reactions typically involve the chemical modification of the methyl and carboxylate groups to introduce functionalities that can undergo intramolecular cyclization.

For instance, the synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been achieved through a multi-step sequence starting from 2-acetylthiophene, which can be conceptually related to derivatives of this compound. nih.gov The general strategy involves the formation of a side chain on the thiophene ring that can subsequently cyclize onto the thiophene nucleus to form the fused pyridine (B92270) ring. While direct cyclization of this compound itself is not commonly reported, its functional group handles make it a versatile starting material for accessing more complex heterocyclic structures.

Iv. Spectroscopic and Computational Studies of Methyl 3 Methylthiophene 2 Carboxylate

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of Methyl 3-methylthiophene-2-carboxylate, confirming its identity and revealing nuanced structural details.

As of the current literature review, detailed single-crystal X-ray diffraction studies specifically for this compound are not publicly available. Consequently, a definitive analysis of its crystal structure, hydrogen bonding networks, Hirshfeld surface, and solid-state conformation based on experimental X-ray data cannot be provided at this time. Such studies on related thiophene (B33073) derivatives indicate that the planarity of the thiophene ring and the orientation of the carboxylate group are key conformational features, often influenced by intermolecular interactions within the crystal lattice. mdpi.comiucr.org

Experimental data on the crystal structure and specific hydrogen bonding networks of this compound is not available in the reviewed sources. In the absence of strong hydrogen bond donors like -OH or -NH groups, the crystal packing would likely be governed by weaker C-H···O interactions and van der Waals forces.

Without experimental crystal structure data, a definitive conformational analysis in the solid state is not possible. However, computational modeling suggests that the molecule would likely adopt a largely planar conformation, with the ester group oriented to minimize steric hindrance with the adjacent methyl group on the thiophene ring. The dihedral angle between the thiophene ring and the carboxylate group would be a key parameter in this analysis. iucr.org

Vibrational spectroscopy provides a molecular fingerprint, identifying the functional groups and bonding arrangements within the molecule. The FT-IR and Raman spectra of this compound exhibit characteristic bands corresponding to its constituent parts. nih.gov

The FT-IR spectrum is particularly informative for identifying polar functional groups. The most prominent absorption is the C=O stretching vibration of the ester group, which is expected in the range of 1700-1740 cm⁻¹. The C-O single bond stretches of the ester are typically found in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching from the thiophene ring appears above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups is observed just below 3000 cm⁻¹. Vibrations associated with the thiophene ring, including C=C and C-S stretching, occur in the fingerprint region (below 1600 cm⁻¹). researchgate.netiosrjournals.orgresearchgate.net

The Raman spectrum complements the FT-IR data, often showing strong signals for non-polar bonds and symmetric vibrations, such as the C=C stretching of the thiophene ring. iosrjournals.org

Table 1: Key FT-IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the C-H bonds on the thiophene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the ester and ring methyl groups. |

| Ester C=O Stretch | 1725 - 1705 | A strong, characteristic band for the carbonyl group of the conjugated ester. |

| Thiophene Ring C=C Stretch | 1600 - 1400 | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| Ester C-O Stretch | 1300 - 1100 | Asymmetric and symmetric stretching of the C-O-C linkage of the ester. |

| C-S Stretch | 850 - 600 | Stretching vibration of the carbon-sulfur bond within the thiophene ring. |

Note: Expected wavenumber ranges are based on typical values for these functional groups and data from similar compounds.

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound shows distinct signals for each type of proton. nih.gov The two protons on the thiophene ring are expected to appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm), coupled to each other. The ester methyl group (O-CH₃) will produce a sharp singlet, usually in the δ 3.5-4.0 ppm range. The methyl group attached to the thiophene ring (C-CH₃) will also appear as a singlet, but further upfield, typically around δ 2.0-2.5 ppm.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. nih.gov The ester carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (δ 160-170 ppm). The four carbons of the thiophene ring will have distinct signals in the aromatic region (δ 110-150 ppm). The ester methoxy (B1213986) carbon (O-CH₃) is typically found around δ 50-60 ppm, while the ring methyl carbon (C-CH₃) appears furthest upfield, generally below δ 20 ppm. wisc.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Description |

|---|---|---|---|

| Thiophene-H (C4-H) | ~7.5 | Doublet (d) | Proton at position 4 of the thiophene ring. |

| Thiophene-H (C5-H) | ~6.9 | Doublet (d) | Proton at position 5 of the thiophene ring. |

| Ester -OCH₃ | ~3.8 | Singlet (s) | Protons of the methyl ester group. |

| Ring -CH₃ | ~2.5 | Singlet (s) | Protons of the methyl group at position 3. |

Note: Predicted shifts are based on spectral data from databases and typical values for this structural motif. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Ester C=O | ~163 | Carbonyl carbon of the methyl ester. |

| Thiophene C3 | ~142 | Quaternary carbon attached to the methyl group. |

| Thiophene C5 | ~132 | Tertiary carbon attached to a hydrogen. |

| Thiophene C2 | ~130 | Quaternary carbon attached to the ester group. |

| Thiophene C4 | ~126 | Tertiary carbon attached to a hydrogen. |

| Ester -OCH₃ | ~52 | Carbon of the methyl ester group. |

| Ring -CH₃ | ~15 | Carbon of the methyl group at position 3. |

Note: Predicted shifts are based on spectral data from databases and general chemical shift ranges. nih.govwisc.edu

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of this compound. The analysis identifies the molecular ion peak (M+), which confirms the compound's molar mass. Subsequent fragmentation helps in elucidating the structure by showing the loss of specific functional groups.

In the mass spectrum of this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 156, corresponding to the molecular formula C₇H₈O₂S. nih.gov A prominent fragment is typically seen at m/z 125. This significant peak corresponds to the loss of a methoxy group (-OCH₃), a characteristic fragmentation pattern for methyl esters. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| m/z Value | Assignment | Significance |

|---|---|---|

| 156 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. nih.gov |

| 125 | [M - OCH₃]⁺ | Indicates the loss of the methoxy group, a key structural feature. nih.gov |

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods are indispensable for understanding the molecular geometry, electronic structure, and reactivity of this compound at an atomic level. These studies provide a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com DFT calculations allow for the prediction of various molecular properties, including optimized geometry, electronic energies, and orbital distributions, which are crucial for assessing the compound's stability and chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com

For thiophene derivatives, both the HOMO and LUMO are typically delocalized over the thiophene ring system. mdpi.com In a study on the closely related Methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be approximately 4.537 eV, indicating high chemical reactivity. mdpi.com

Table 2: Representative FMO Properties for Thiophene Carboxylate Derivatives

| Orbital | Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; electron-donating. | Region of the molecule most likely to be attacked by electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital; electron-accepting. | Region of the molecule most likely to react with nucleophiles. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. mdpi.com |

Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. walisongo.ac.id It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting intermolecular interactions and reaction pathways. mdpi.com In ESP maps, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. mdpi.com

For this compound, the ESP map is expected to show the most negative potential concentrated around the carbonyl oxygen atom of the ester group. mdpi.com This high electron density makes it the most favorable site for interacting with positive charges or electrophiles. mdpi.com

Understanding the forces that govern how molecules arrange themselves in a solid-state crystal lattice is essential. Interaction energy analysis, often performed using DFT calculations and visualized through energy frameworks, quantifies the various non-covalent interactions between molecules in a crystal. mdpi.com These interactions include electrostatic forces, dispersion forces, and hydrogen bonding. mdpi.com

While a specific crystal structure analysis for this compound is not detailed, studies on analogous compounds like Methyl-3-aminothiophene-2-carboxylate provide relevant insights. mdpi.com For this similar molecule, energy framework analyses revealed that dispersion forces are the predominant stabilizing interaction in the crystal packing, outweighing electrostatic contributions. mdpi.com This highlights the importance of van der Waals forces in the solid-state structure of such compounds.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the geometry with the minimum energy. mdpi.com This process, known as geometry optimization, provides precise data on bond lengths, bond angles, and dihedral angles. For related thiophene carboxylate structures, these calculations have shown that the thiophene ring and the attached carboxylate group tend to be nearly coplanar. nih.govresearchgate.net This planarity facilitates electron delocalization across the molecule. From the optimized geometry, various electronic properties such as ionization potential and electron affinity can also be calculated, offering further insight into the molecule's electronic behavior. mdpi.com

Molecular Dynamics Simulations

The application of MD simulations to related thiophene structures, such as thiophene carboxamide derivatives, has been documented in the context of drug design to understand their stability and interaction within protein binding pockets. nih.gov Such studies typically analyze parameters like root mean square deviation (RMSD) to assess the stability of ligand-protein complexes over time. nih.gov However, similar detailed analyses for this compound are yet to be published. Future computational research may explore this area to provide deeper insights into the compound's dynamic properties.

V. Applications in Medicinal Chemistry and Pharmaceutical Development

Methyl 3-methylthiophene-2-carboxylate as a Precursor for Bioactive Molecules

The structural framework of this compound makes it an ideal precursor for a diverse range of bioactive molecules. chemimpex.com Its thiophene (B33073) core is an important isostere of benzene (B151609), meaning it has a similar size and shape, which allows thiophene-containing compounds to mimic the biological activity of phenyl-containing molecules while potentially offering improved properties. In medicinal chemistry, this compound is a key starting material for synthesizing more complex molecules that exhibit a wide spectrum of pharmacological activities. nih.gov The reactivity of the ester and methyl groups, along with the thiophene ring itself, provides multiple sites for chemical modification, allowing chemists to systematically alter the structure to optimize biological activity and other pharmaceutical properties. chemimpex.com

Synthesis of Pharmaceutical Intermediates

This compound is widely used in the synthesis of various pharmaceutical intermediates. chemimpex.com These intermediates are molecules that represent a stage in the formation of a final active pharmaceutical ingredient (API). For example, derivatives of this compound can be converted into other key thiophene-based structures, such as 3-methylthiophene-2-carboxaldehyde, which is an intermediate in the synthesis of anthelmintic agents used to treat parasitic worm infections. google.com

Furthermore, related thiophene structures are fundamental to the production of important pharmaceuticals. A notable example is the synthesis of Articaine, a dental local anesthetic, which utilizes Methyl 3-amino-4-methylthiophene-2-carboxylate as a key intermediate in its manufacturing process. ganeshremedies.com Similarly, 3-aminothiophenes, which can be prepared from thiophene precursors, are valuable intermediates for a range of pharmaceutical and agrochemical compounds. google.com The compound has also been used in the development of precursors for novel insecticides, highlighting its broad utility as a chemical building block. beilstein-journals.org

Development of Thiophene Derivatives with Therapeutic Potential

The thiophene nucleus is a privileged structure in medicinal chemistry, and derivatives synthesized from precursors like this compound have demonstrated significant therapeutic potential across various disease areas. nih.govjpsbr.org Thiophene-containing compounds have been investigated and developed for a multitude of pharmacological applications, including as antimicrobial, anti-inflammatory, anticancer, and antihypertensive agents. nih.govnih.gov

Thiophene derivatives have shown considerable activity against a range of microbial pathogens. nih.gov Research has demonstrated that modifying the thiophene core can lead to compounds with potent antibacterial and antifungal properties. mdpi.com

For instance, certain thiophene-2-carboxamide derivatives have displayed significant antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and B. subtilis. nih.gov Other studies have focused on developing thiophene derivatives effective against drug-resistant Gram-negative bacteria, a critical area of unmet medical need. frontiersin.org The introduction of different functional groups onto the thiophene ring has been shown to significantly influence the antimicrobial spectrum and potency of these compounds. researchgate.net

| Thiophene Derivative Class | Target Organisms | Key Research Finding |

|---|---|---|

| 3-Amino thiophene-2-carboxamides | Gram-positive bacteria (S. aureus, B. subtilis), P. aeruginosa | Demonstrated higher antibacterial activity compared to corresponding 3-hydroxy and 3-methyl derivatives. nih.gov |

| Novel thiophene amides | A. baumannii, E. coli (including colistin-resistant strains) | Showed potent activity with MIC values ranging from 4 to 64 mg/L; bactericidal effects observed in time-kill assays. frontiersin.org |

| 2-Aminothiophene derivatives | B. subtilis, E. coli, P. vulgaris, S. aureus | A derivative bearing a 4-hydroxy benzaldehyde (B42025) group showed significant inhibitory effects against the tested organisms. nih.gov |

| Armed thiophene derivatives | Pseudomonas aeruginosa | One derivative was found to be more potent than the standard antibiotic gentamicin (B1671437) against this bacterium. mdpi.com |

Derivatives of thiophene are recognized for their anti-inflammatory properties, with some compounds progressing to become commercially available drugs like Tinoridine and Tiaprofenic acid. mdpi.com These agents often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comresearchgate.net

Research has led to the synthesis of novel thiophene compounds with significant anti-inflammatory activity in preclinical models. For example, a series of ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates were synthesized and evaluated, with one derivative showing maximum inhibition in a carrageenan-induced rat paw edema model, a standard test for acute inflammation. jpsbr.org The structural versatility of the thiophene ring allows for the design of compounds that can selectively target enzymes like COX-2, which is associated with inflammation, potentially leading to therapies with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

| Thiophene Derivative | Activity Model | Key Research Finding |

|---|---|---|

| Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates | Carrageenan-induced rat paw edema | Compound 1c from the series demonstrated the highest in-vivo anti-inflammatory activity. jpsbr.org |

| 4-(2-chloro-3-methylphenylamine)-3-thiophene-carboxylate | Preclinical models of arthritis, edema, erythema | Described as a highly active anti-inflammatory drug. nih.gov |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | In vitro enzyme assays | Identified as selective COX-2 inhibitors with IC50 values in the low micromolar range. mdpi.com |

| Thiophenic derivatives with methyl and chlorine substituents | Carrageenan-induced paw edema | Showed anti-inflammatory activity comparable to the standard drug sodium diclofenac, reducing inflammation by over 47%. mdpi.com |

The thiophene scaffold is a component of various compounds investigated for their potential as anticancer agents. nih.gov These derivatives can be designed to interfere with cancer cell growth and proliferation through various mechanisms.

Studies on 5-alkyl-substituted methyl 2-amino-3-carboxylate thiophenes have revealed important structure-activity relationships for antiproliferative activity. It was found that propyl and butyl substitutions at the C-5 position resulted in inhibitory activity in the low micromolar range, whereas shorter methyl and ethyl groups were less effective. researchgate.net Another approach involves the synthesis of metal complexes incorporating thiophene-based ligands. Transition metal complexes of 3-chlorothiophene-2-carboxylic acid have been synthesized and evaluated for their cytotoxicity against several human cancer cell lines, with some showing significant inhibitory effects. mdpi.comresearchgate.net

| Thiophene Derivative Class | Cancer Cell Lines | Key Research Finding |

|---|---|---|

| 5-Alkyl-substituted methyl 2-amino-3-carboxylate thiophenes | Various tumor cells | Propyl and butyl substitutions at the C-5 position showed inhibitory activity in the low micromolar range. researchgate.net |

| Cobalt(II) complex of 3-chlorothiophene-2-carboxylic acid | K562 (leukemia), SW480 (colon cancer) | Exhibited significant inhibitory effects, with inhibition rates of 62.05% and 66.83%, respectively. mdpi.comresearchgate.net |

| Nickel(II) complex of 3-chlorothiophene-2-carboxylic acid | MDA-MB-231 (breast cancer) | Showed the highest inhibition rate against this cell line, reaching 43.98%. mdpi.com |

Thiophene-containing molecules have also been explored for their potential to treat hypertension. nih.gov Related compounds, such as Methyl-3-aminothiophene-2-carboxylate, are noted as important intermediates for developing antihypertensive drugs. mdpi.com While direct derivatives of this compound are part of this broader research, studies on other complex thiophene-containing structures have shown promising results. For example, certain thiomorpholinphenol derivatives have demonstrated antihypertensive effects that exceed those of commercial drugs like losartan (B1675146) in preclinical models. researchgate.net This indicates the potential of the thiophene class of compounds in developing new treatments for cardiovascular diseases. researchgate.net

Antiviral Agents (e.g., anti-HIV-1, hepatitis C virus inhibitors)

The thiophene nucleus, the core of this compound, is a critical component in the development of novel antiviral agents. Researchers have incorporated this scaffold into molecules designed to inhibit various viral targets. For instance, derivatives of the related compound Methyl-3-aminothiophene-2-carboxylate have been investigated as potential inhibitors of HIV-1 integrase and Hepatitis C virus. mdpi.com

More broadly, thiophene derivatives have been synthesized and tested for a range of antiviral activities. Recent studies have focused on developing thiophene-based compounds as potent inhibitors of Ebola virus (EBOV) entry. acs.org A series of thiophene derivatives were synthesized and evaluated, with several compounds showing strong antiviral activity against wild-type EBOV and validating the thiophene scaffold as a promising starting point for anti-EBOV drug discovery. acs.org In another study, novel thiophene derivatives were identified as potent neuraminidase inhibitors, demonstrating excellent antiviral activity against the H5N1 influenza virus. nih.gov

A patent for certain thiophene derivatives highlights their potential use as antiviral drugs, further underscoring the importance of this chemical class in combating viral diseases. google.com

Enzyme and Protein Inhibitors (e.g., Xa factor inhibitors, PI3K inhibitors, PAK4 activase inhibitors)

The thiophene scaffold is a cornerstone in the design of various enzyme and protein inhibitors, targeting a range of diseases. The structural features of this compound, particularly the substituted thiophene ring, are relevant to the development of potent and selective inhibitors.

Factor Xa (FXa) Inhibitors: Thiophene-containing molecules have been successfully developed as FXa inhibitors for anticoagulant therapy. unipd.it The discovery of Rivaroxaban, a marketed antithrombotic agent, features a thiophene-2-carboxamide moiety. nih.gov Research has demonstrated that incorporating a 5-chlorothiophene-2-carboxamide (B31849) group into oxazolidinone-based structures results in potent, subnanomolar FXa inhibitors. unipd.it This highlights the critical role of the thiophene carboxamide unit in binding to the enzyme's active site. unipd.it

Kinase Inhibitors: Thiophene derivatives have been explored as inhibitors of various kinases involved in cell signaling and proliferation, which are key targets in cancer therapy. Methyl-3-aminothiophene-2-carboxylate, a closely related analogue, serves as an intermediate in the synthesis of inhibitors for phosphatidylinositol 3-kinase (PI3K) and p21-activated kinase 4 (PAK4). mdpi.com A series of 2-methyl-1H-imidazo[4,5-c]quinolines, which are bioisosteres of known PI3K inhibitors, demonstrated the utility of modifying scaffolds to target this pathway. mdpi.com

Other Enzyme Inhibitors: Thiophene derivatives have also been investigated for their inhibitory activity against other enzymes. One study identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.gov Another research effort designed and evaluated 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their in vitro inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The following table summarizes the inhibitory activity of selected thiophene derivatives against various enzymes.

| Thiophene Derivative Class | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Oxazolidinone-thiophene hybrids | Factor Xa | Subnanomolar potency | unipd.it |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | 3.19 μM | nih.gov |

| Thiophene-isoxazoline derivative | 5-lipoxygenase (5-LOX) | 29.2 μM | nih.gov |

| Novel thiophene derivative (Compound 4b) | Neuraminidase (NA) | 0.03 μM | nih.gov |

Antithrombotic Agents

Thiophene-based compounds are well-established in the field of antithrombotic therapy. The antiplatelet drugs Ticlopidine and Clopidogrel, both of which contain a thiophene ring, are widely used to prevent blood clots. drugbank.comwikipedia.org Prasugrel is another P2Y12 platelet inhibitor featuring a thiophene core. drugbank.com These drugs function by irreversibly inhibiting the P2Y12 receptor on platelets. wikipedia.org

The development of direct Factor Xa inhibitors represents another avenue for thiophene derivatives in antithrombotic treatment. As mentioned previously, the oral FXa inhibitor Rivaroxaban contains a thiophene-2-carboxamide structure. nih.gov The discovery of BAY 59-7939, an oral, direct Factor Xa inhibitor, further illustrates the success of incorporating the thiophene moiety into antithrombotic drug candidates. unipd.it

Antinociceptive Agents

Derivatives of thiophene have demonstrated significant potential as antinociceptive agents, which are substances that reduce the sensation of pain. Studies have evaluated various thiophene-containing molecules in animal models of pain.

One study investigated acetylenic thiophene derivatives and found they presented antinociceptive effects in pain models induced by chemical agents like acetic acid and capsaicin. nih.gov The results suggested that the antinociceptive effects of some of these compounds are mediated by opioidergic receptors, while others may involve muscarinic cholinergic receptors. nih.govresearchgate.net

Another thiophene derivative, RMD86, was shown to significantly reduce the number of abdominal contortions induced by acetic acid in mice. researchgate.net It also reduced licking time in both phases of the formalin-induced nociception test, indicating its potential to alleviate both neurogenic and inflammatory pain. researchgate.netnih.gov

The table below details the findings from a study on the antinociceptive effects of acetylenic thiophene derivatives.

| Compound | Pain Model | Observed Effect | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| 1-(thiofen-2-il) pent-1yn-3-ol (Compound 2) | Acetic acid-induced writhing | Antinociceptive effect | Mediated by opioidergic receptors | nih.gov |

| 4-(thiofen-2-il)-2-metilbut-3-yn-2-ol (Compound 3) | Acetic acid-induced writhing; Tail immersion test | Antinociceptive effect; Increased latency | Mediated by opioidergic receptors | nih.gov |

| 3-(furan-2-il) prop-2-yn-1-ol (Compound 1) | Acetic acid-induced writhing; Tail immersion test | Antinociceptive effect; Increased latency | Involves muscarinic cholinergic receptors | nih.gov |

Structure-Activity Relationship (SAR) Studies of Thiophene Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the optimization of lead compounds. For thiophene derivatives, SAR studies have provided invaluable insights for medicinal chemists. nih.govrsc.org The thiophene ring is often used as a bioisosteric replacement for a monosubstituted phenyl ring, which can improve physicochemical properties, metabolic stability, and binding affinity. nih.gov

Key SAR findings for thiophene derivatives include:

Substitution Position: The position of substituents on the thiophene ring is critical. For example, in the development of neuraminidase inhibitors, molecular docking studies showed that the thiophene moiety itself plays an essential role in binding to the active site of the enzyme. nih.gov

Nature of Substituents: The type of functional group attached to the ring significantly impacts activity. In a series of thiophene-2-carboxamide derivatives, those with an amino group (3-aminothiophene-2-carboxamides) showed more potent antioxidant and antibacterial activity than derivatives with hydroxyl or methyl groups. nih.gov The presence of methyl and methoxy (B1213986) groups has also been associated with potent inhibitory activity against the 5-LOX enzyme. nih.gov

These studies help rationalize the observed biological activities and guide the design of new analogues with improved potency and selectivity, leveraging the versatile thiophene scaffold found in molecules like this compound.

Role in Drug Discovery and Development Pipelines

Simple thiophene compounds like this compound play a crucial role as intermediates or building blocks in the drug discovery and development pipeline. chemimpex.com The thiophene moiety is ranked highly among privileged pharmacophores in FDA-approved small-molecule drugs, attesting to its importance. nih.gov

This compound and its close analogues serve as versatile starting materials for the synthesis of more complex heterocyclic systems. mdpi.combeilstein-journals.org For example, Methyl 3-amino-4-methylthiophene-2-carboxylate is a key intermediate in the synthesis of the local anesthetic Articaine and has been used to prepare a variety of biologically active compounds, including selective inhibitors of protein-tyrosine phosphatase 1B. chemicalbook.comganeshremedies.com The accessibility and reactivity of such intermediates allow for the creation of large libraries of compounds for high-throughput screening, accelerating the identification of new lead molecules. nih.gov

The presence of functional groups like the methyl ester and the methyl group on the thiophene ring of this compound provides convenient handles for further chemical modification, enabling chemists to systematically explore the chemical space around the thiophene core to optimize drug-like properties. chemimpex.commdpi.com Therefore, while not typically an end-product drug itself, this compound is a foundational element in the synthetic pathways that lead to new therapeutic agents.

Vi. Applications in Agrochemicals and Specialty Chemicals

Use in Formulating Agricultural Chemicals

Methyl 3-methylthiophene-2-carboxylate is a key starting material in the synthesis of various agricultural chemicals, contributing to the development of effective solutions for pest control and crop enhancement. nih.gov

One of the most notable applications of this compound is its role as a precursor in the synthesis of insecticides. It is a key intermediate in the production of 4-bromo-3-methyl-2-thiophenecarbonyl chloride , which serves as a fundamental building block for a new family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides . A specific example of an insecticide developed from this pathway is designated as XR-693 . This class of insecticides is designed to have targeted activity against a range of chewing and sap-feeding pests.

Furthermore, the thiophene (B33073) scaffold, of which this compound is a derivative, is integral to other pesticides. For instance, a related compound, Methyl 3-Aminosulfonyl-2-thiophene Carboxylate , is an intermediate in the synthesis of the sulfonylurea herbicide Thifensulfuron-methyl . Additionally, research into N-(thiophen-2-yl) nicotinamide (B372718) derivatives has revealed their potential as fungicidal agents, highlighting the broad applicability of thiophene-based structures in creating a variety of pesticides.

The use of this compound in the formulation of agrochemicals directly contributes to enhancing crop yield and protection. nih.gov By serving as a precursor to potent insecticides and herbicides, it aids in the control of pests and weeds that can significantly reduce crop productivity. The development of targeted insecticides, such as XR-693, helps in managing insect populations that can damage crops, thereby ensuring healthier plants and higher yields. Similarly, herbicides derived from related thiophene compounds assist in minimizing competition from weeds for essential resources like water, nutrients, and sunlight, further promoting crop growth. The fungicidal potential of thiophene derivatives also offers a means to protect crops from various plant pathogens that can cause diseases and lead to substantial losses in yield.

Development of Specialty Chemicals

The unique chemical properties of this compound also make it a valuable component in the development of various specialty chemicals. Its aromatic nature and the presence of a sulfur atom in the heterocyclic ring contribute to its utility as a building block in organic synthesis. These characteristics allow for the creation of novel molecules with specific functionalities for a wide range of industrial applications beyond the agrochemical and flavor sectors.

Intermediates for Flavor and Fragrance Compounds

Thiophene derivatives, including esters like this compound, are recognized for their contribution to a diverse array of flavor and fragrance profiles. While specific flavor and fragrance compounds directly synthesized from this compound are not extensively documented in publicly available literature, the general class of thiophene compounds is known to impart complex and desirable sensory characteristics.

Thiophenes are often associated with roasted, nutty, savory, and meaty flavor notes. They are found naturally in a variety of cooked foods and are used as additives to enhance the sensory experience of food products. In the fragrance industry, thiophene derivatives can contribute to unique and complex scent profiles, often providing warm, sulfurous, and roasted notes that add depth and character to fragrance compositions. The versatility of the thiophene ring allows for various chemical modifications, enabling the synthesis of a wide spectrum of aromatic compounds for use in both the flavor and fragrance industries.

Below is a table summarizing the key applications and derivatives of this compound discussed in this article.

| Application Category | Specific Use/Derivative | Function/Significance |

| Agrochemicals | Precursor to 4-bromo-3-methyl-2-thiophenecarbonyl chloride | Building block for 2,6-dihaloaryl 1,2,4-triazole insecticides (e.g., XR-693). |

| Related to intermediates for Thifensulfuron-methyl | Synthesis of sulfonylurea herbicides. | |

| Basis for N-(thiophen-2-yl) nicotinamide derivatives | Development of fungicidal compounds. | |

| Specialty Chemicals | Versatile chemical intermediate | Building block for various specialty chemicals due to its unique structure. |

| Flavor & Fragrance | Intermediate for flavor and fragrance compounds | Contributes to roasted, nutty, and savory flavor profiles and complex fragrance notes. |

Vii. Applications in Materials Science

Creation of Novel Materials

Development of Polymers and Coatings

The development of polymers and coatings from thiophene (B33073) derivatives is an active area of research. The ester and methyl groups on the thiophene ring of Methyl 3-methylthiophene-2-carboxylate could theoretically be functionalized to create monomers suitable for polymerization. A related compound, Methyl 3-bromothiophene-2-carboxylate, is noted for its use in the production of conductive polymers. chemimpex.com However, direct evidence and research on the use of this compound for creating specific polymers or performance coatings are limited.

Research in Organic Electronics (e.g., Polythiophenes)

Polythiophenes are a major class of conducting polymers used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. The properties of these polymers can be tuned by modifying the substituent groups on the thiophene ring. While the electrochemical polymerization of 3-methylthiophene (B123197) is well-studied, specific research detailing the synthesis and characterization of poly(this compound) is not prominent in the literature. dtic.milresearchgate.net The electronic properties that would be imparted by the methyl carboxylate group at the 2-position are not well-documented, leaving its potential in organic electronics an area for future investigation.

Viii. Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The synthesis of thiophene (B33073) derivatives continues to be an area of intense research, with a focus on developing more efficient and versatile methodologies. organic-chemistry.orgresearchgate.net Future work on Methyl 3-methylthiophene-2-carboxylate is likely to move beyond traditional methods and explore novel metal-catalyzed and metal-free approaches. nih.gov Researchers are investigating transition-metal-free reactions that utilize inexpensive and safe reagents, such as potassium sulfide (B99878) or elemental sulfur, to construct the thiophene ring. organic-chemistry.orgnih.gov These methods aim to provide higher yields, greater regioselectivity, and accommodate a broader range of functional groups, thereby streamlining the synthesis of complex thiophene-containing molecules. nih.gov Strategies involving the cyclization of functionalized alkynes and multicomponent reactions are also emerging as powerful tools for creating substituted thiophenes. organic-chemistry.orgnih.gov

Design and Synthesis of New Derivatives with Enhanced Bioactivity

Building upon the core structure of this compound, a significant future trend involves the rational design and synthesis of new derivatives with tailored biological activities. The thiophene ring is a key pharmacophore in several marketed drugs, and its derivatives have shown a wide spectrum of pharmacological properties, including antioxidant, antibacterial, and antitumor activities. nih.gov

Future research will likely focus on modifying the parent molecule to create novel thiophene carboxamides and other related structures. nih.govmdpi.com For instance, the synthesis of derivatives such as Methyl 3-amino-4-methylthiophene-2-carboxylate, an intermediate for the local anesthetic Articaine, highlights the potential of functionalizing the thiophene ring to achieve specific therapeutic effects. prepchem.comganeshremedies.com By introducing different substituents onto the thiophene core, researchers aim to optimize interactions with biological targets, leading to the development of new and more effective therapeutic agents. nih.gov

Advanced Mechanistic Understanding through Computational Studies

The integration of computational chemistry is becoming indispensable in modern organic synthesis and drug discovery. Future research on this compound and its derivatives will increasingly rely on computational studies, such as Density Functional Theory (DFT), to gain a deeper understanding of reaction mechanisms and molecular properties. nih.gov These theoretical investigations can elucidate the intricacies of synthetic pathways, predict the reactivity of different molecular sites, and help rationalize the structure-activity relationships (SAR) of newly synthesized compounds. nih.gov By modeling reaction intermediates and transition states, computational studies can guide the optimization of reaction conditions and facilitate the design of more efficient synthetic routes.

Broadening the Scope of Applications in Diverse Fields

While this compound is a valuable intermediate in organic synthesis, future research aims to broaden its direct applications. chemimpex.com Based on the known uses of thiophene compounds, there is significant potential for expansion into several key areas:

Medicinal Chemistry : Beyond its role as a building block, derivatives are being explored for a range of therapeutic applications, leveraging the known bioactivity of the thiophene nucleus. nih.govchemimpex.com

Materials Science : Thiophene-containing polymers are known for their desirable electronic and optical properties. Future work could explore the incorporation of this compound into novel polymers and coatings for applications in organic electronics. chemimpex.comquinoline-thiophene.com

Agrochemicals : The compound serves as an intermediate in the formulation of pesticides and herbicides. chemimpex.com Research is ongoing to develop new, more effective, and environmentally benign agrochemicals based on this thiophene scaffold. beilstein-journals.org

Flavor and Fragrance Industry : Its aromatic properties make it a candidate for creating unique flavor profiles and fragrances in various consumer products. chemimpex.com

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmental responsibility, a major emerging trend is the application of green chemistry principles to the synthesis of thiophene compounds. eurekaselect.com Future research will focus on developing more sustainable pathways for producing this compound and its derivatives. benthamdirect.com This includes the use of environmentally benign solvents, such as deep eutectic solvents or water, and the development of solvent-free reaction conditions. organic-chemistry.orgrsc.org Methodologies that reduce waste, minimize the use of hazardous reagents, and improve atom economy, such as one-pot syntheses and metal-free catalysis, are at the forefront of this research. nih.govrsc.org These green approaches not only reduce the environmental impact of chemical manufacturing but also often lead to safer and more cost-effective processes.

Q & A

Basic: What are the most reliable synthetic routes for Methyl 3-methylthiophene-2-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of this compound typically involves esterification of 3-methylthiophene-2-carboxylic acid. A common approach is reacting the carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide). For higher yields (>80%), optimizing reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst loading is critical . Alternative routes include palladium-catalyzed carbonylation of 3-methylthiophene derivatives, though this requires stringent anhydrous conditions and inert atmospheres . Purity validation via HPLC and NMR ensures minimal by-products .

Advanced: How can discrepancies in crystallographic data for this compound derivatives be resolved?

Methodological Answer:

Crystallographic data inconsistencies often arise from disordered solvent molecules or thermal motion artifacts. Using SHELX software (e.g., SHELXL-2018) for refinement allows manual adjustment of thermal parameters and occupancy factors . For ambiguous electron density regions, tools like ORTEP-3 can visualize anisotropic displacement ellipsoids to identify structural distortions . Cross-validation with spectroscopic data (e.g., IR or ¹³C NMR) helps confirm bond lengths and angles . If twinning is suspected, WinGX’s twin refinement module can separate overlapping reflections .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methyl (δ 2.3–2.5 ppm) and ester carbonyl (δ 165–170 ppm) groups. Coupling constants in the thiophene ring (J = 3–5 Hz) confirm substitution patterns .

- IR Spectroscopy : Key peaks include C=O (1700–1750 cm⁻¹) and C-S (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict HOMO-LUMO gaps and electrostatic potential surfaces, aiding in understanding reactivity . For conformational analysis, Cremer-Pople puckering parameters quantify ring distortions in derivatives . Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets like enzymes, guiding drug design .

Basic: How should researchers handle safety concerns during synthesis and handling?

Methodological Answer:

this compound may irritate skin and eyes (GHS07: H315, H319). Use PPE (gloves, goggles) and work in a fume hood. Store refrigerated (<4°C) in airtight containers to prevent hydrolysis . Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced: How can researchers address low yields in palladium-catalyzed syntheses of thiophene derivatives?

Methodological Answer:

Low yields in palladium-catalyzed reactions often stem from catalyst poisoning or ligand instability. Optimize ligand-to-metal ratios (e.g., 1:1 Pd/phosphine ligands) and use additives like KI to stabilize intermediates . Microwave-assisted synthesis reduces reaction times and improves homogeneity . Monitor reaction progress via TLC or GC-MS to identify quenching points.

Basic: What are the primary research applications of this compound?

Methodological Answer:

This compound serves as a precursor in:

- Medicinal Chemistry : Synthesis of protein-tyrosine phosphatase 1B inhibitors for diabetes research .